Predicted LogP: Hydrochloride Salt vs. Free Base – A Quantitative Partitioning Difference
The hydrochloride salt of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one (CAS 1823316-46-6) exhibits a predicted LogP of 1.49, compared to a predicted LogP of 1.07 for the corresponding free base (CAS 1706462-90-9) . This represents a +0.42 log unit increase (approximately +39% on the logarithmic scale), indicating significantly higher lipophilicity for the salt form under the specific computational conditions employed by the vendor. The 2-aminobutoxy positional isomer free base (CAS 1706451-93-5) displays a predicted LogP of 1.06, nearly identical to the 4-aminobutoxy free base, confirming that the salt form—not the amino position—is the dominant contributor to the observed LogP shift within this data set .
| Evidence Dimension | Predicted LogP (computed lipophilicity) |
|---|---|
| Target Compound Data | 1.49 (hydrochloride salt, CAS 1823316-46-6) |
| Comparator Or Baseline | 1.07 (free base, CAS 1706462-90-9); 1.06 (2-aminobutoxy free base, CAS 1706451-93-5) |
| Quantified Difference | ΔlogP = +0.42 vs. free base; negligible difference between positional isomers in free base form |
| Conditions | Computational prediction as reported by vendor (Leyan.com); specific algorithm and solvent not disclosed |
Why This Matters
Higher LogP alters membrane permeability and compound partitioning, directly affecting cell-based assay results and bioavailability predictions, making the hydrochloride form behaviorally distinct from the free base.
